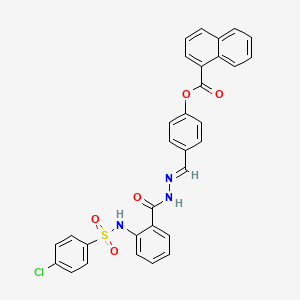![molecular formula C16H11Cl2N3O4 B12048074 2-(2-(Benzo[d][1,3]dioxol-5-ylmethylene)hydrazinyl)-N-(2,3-dichlorophenyl)-2-oxoacetamide CAS No. 477732-09-5](/img/structure/B12048074.png)
2-(2-(Benzo[d][1,3]dioxol-5-ylmethylene)hydrazinyl)-N-(2,3-dichlorophenyl)-2-oxoacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(Benzo[d][1,3]dioxol-5-ylmethylene)hydrazinyl)-N-(2,3-dichlorophenyl)-2-oxoacetamide is a complex organic compound characterized by its unique molecular structure. This compound contains a benzo[d][1,3]dioxole ring, a hydrazinyl group, and a dichlorophenyl group, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Benzo[d][1,3]dioxol-5-ylmethylene)hydrazinyl)-N-(2,3-dichlorophenyl)-2-oxoacetamide typically involves the following steps:
Formation of the Benzo[d][1,3]dioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of the Hydrazinyl Group: The benzo[d][1,3]dioxole derivative is then reacted with hydrazine hydrate under reflux conditions.
Condensation with Dichlorophenyl Acetyl Chloride: The resulting hydrazinyl compound is condensed with 2,3-dichlorophenyl acetyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This includes the use of continuous flow reactors and automated synthesis systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the hydrazinyl group, converting it to an amine.
Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(2-(Benzo[d][1,3]dioxol-5-ylmethylene)hydrazinyl)-N-(2,3-dichlorophenyl)-2-oxoacetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can bind to the active site of enzymes, inhibiting their activity. This is particularly relevant in the context of its potential therapeutic applications.
Pathways Involved: The compound may interfere with signaling pathways related to inflammation and cell proliferation, contributing to its anti-inflammatory and anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Benzo[d][1,3]dioxol-5-ylmethylene)hydrazine: Shares the benzo[d][1,3]dioxole and hydrazine moieties but lacks the dichlorophenyl group.
N-(2,3-Dichlorophenyl)-2-oxoacetamide: Contains the dichlorophenyl and oxoacetamide groups but lacks the benzo[d][1,3]dioxole and hydrazine moieties.
Uniqueness
The uniqueness of 2-(2-(Benzo[d][1,3]dioxol-5-ylmethylene)hydrazinyl)-N-(2,3-dichlorophenyl)-2-oxoacetamide lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
477732-09-5 |
|---|---|
Molekularformel |
C16H11Cl2N3O4 |
Molekulargewicht |
380.2 g/mol |
IUPAC-Name |
N'-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-N-(2,3-dichlorophenyl)oxamide |
InChI |
InChI=1S/C16H11Cl2N3O4/c17-10-2-1-3-11(14(10)18)20-15(22)16(23)21-19-7-9-4-5-12-13(6-9)25-8-24-12/h1-7H,8H2,(H,20,22)(H,21,23)/b19-7+ |
InChI-Schlüssel |
VMYYEMBRAKDDNG-FBCYGCLPSA-N |
Isomerische SMILES |
C1OC2=C(O1)C=C(C=C2)/C=N/NC(=O)C(=O)NC3=C(C(=CC=C3)Cl)Cl |
Kanonische SMILES |
C1OC2=C(O1)C=C(C=C2)C=NNC(=O)C(=O)NC3=C(C(=CC=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(S)-8-Chloro-3-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-ol hydrochloride](/img/structure/B12048023.png)

![[2-(2-Bromophenyl)cyclopropyl]methanamine](/img/structure/B12048037.png)

![2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B12048043.png)
![N-(3,4-dimethoxybenzyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B12048049.png)
![4'-Hydroxy[1,1'-biphenyl]-4-yl 2-[perfluoro-4-morpholinylmethyl]-perfluoropropanoate](/img/structure/B12048054.png)



![2-[(2-fluorobenzoyl)amino]-N-[(E)-1-[3-(tetrazol-1-yl)phenyl]ethylideneamino]benzamide](/img/structure/B12048070.png)
